FMOC-D-THR-OH
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Overview
Description
FMOC-D-THR-OH, also known as N-α-fluorenylmethyloxycarbonyl-D-threonine, is a derivative of the amino acid threonine. It is commonly used in solid-phase peptide synthesis as a building block for introducing D-threonine residues into peptides. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (FMOC) protecting group, which is used to protect the amino group during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FMOC-D-THR-OH typically involves the protection of the amino group of D-threonine with the FMOC group. This is achieved by reacting D-threonine with fluorenylmethyloxycarbonyl chloride (FMOC-Cl) in the presence of a base such as sodium bicarbonate in a solvent like dioxane or dimethylformamide (DMF). The reaction proceeds through the formation of a carbamate linkage between the FMOC group and the amino group of D-threonine .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: FMOC-D-THR-OH undergoes several types of chemical reactions, including:
Deprotection: The FMOC group can be removed using a base such as piperidine in DMF, resulting in the free amino group.
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides.
Oxidation and Reduction: The hydroxyl group of threonine can undergo oxidation to form a keto group or reduction to form a deoxy derivative.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF is commonly used for the removal of the FMOC group.
Coupling Reactions: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are used for peptide bond formation.
Oxidation: Reagents like sodium periodate can be used for the oxidation of the hydroxyl group.
Major Products Formed:
Deprotected Amino Acid: Removal of the FMOC group yields D-threonine.
Peptides: Coupling reactions result in the formation of peptides containing D-threonine residues.
Oxidized or Reduced Derivatives: Oxidation or reduction of the hydroxyl group leads to the formation of keto or deoxy derivatives.
Scientific Research Applications
FMOC-D-THR-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Biology: The compound is used to study the structure and function of proteins containing D-threonine residues.
Medicine: Peptides synthesized using this compound are investigated for their potential therapeutic applications, including as enzyme inhibitors or antimicrobial agents.
Mechanism of Action
The primary mechanism of action of FMOC-D-THR-OH involves its role as a protected amino acid in peptide synthesis. The FMOC group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides. The molecular targets and pathways involved depend on the specific peptides synthesized using this compound .
Comparison with Similar Compounds
FMOC-D-THR-OH can be compared with other FMOC-protected amino acids, such as:
FMOC-L-THR-OH: The L-isomer of threonine, used for introducing L-threonine residues into peptides.
FMOC-D-SER-OH: A similar compound used for introducing D-serine residues into peptides.
FMOC-D-VAL-OH: Used for introducing D-valine residues into peptides.
Uniqueness: this compound is unique in its ability to introduce D-threonine residues into peptides, which can impart specific structural and functional properties to the resulting peptides. The presence of the hydroxyl group in threonine also allows for additional chemical modifications, such as phosphorylation .
Biological Activity
FMOC-D-THR-OH, or N-α-fluorenylmethyloxycarbonyl-D-threonine, is a derivative of the amino acid threonine, specifically the D-enantiomer. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) to incorporate D-threonine residues into peptides. The significance of D-amino acids, including D-threonine, lies in their unique biological properties that differ from their L-counterparts, making them valuable in therapeutic applications and biological research.
This compound features a fluorenylmethyloxycarbonyl (FMOC) protecting group that safeguards the amino group during peptide synthesis. This protection prevents unwanted side reactions and facilitates the sequential addition of amino acids to form peptides. The synthesis typically involves reacting D-threonine with FMOC chloride in the presence of a base like sodium bicarbonate, resulting in a carbamate linkage between the FMOC group and the amino group of D-threonine.
Biological Activity
The biological activity of this compound is primarily observed through its incorporation into peptides. These peptides can interact with specific receptors or enzymes, influencing various biological pathways. The unique structure of D-threonine allows for:
- Enhanced Binding Affinity : Peptides containing D-threonine may exhibit increased binding affinity to certain biological targets compared to those made with L-threonine.
- Therapeutic Applications : D-peptides synthesized from this compound are being explored for their potential in drug design, particularly for conditions where L-peptides may not be effective due to enzymatic degradation.
Case Studies and Research Findings
Several studies have highlighted the potential applications and biological activities of peptides synthesized using this compound:
- Antimicrobial Activity : Research on teixobactin analogs demonstrated that both D and L versions exhibited antimicrobial properties, suggesting that incorporating D-amino acids can enhance peptide stability and efficacy against bacterial infections .
- Glycosylation Effects : A study investigated the reaction rates of glycosylated threonine derivatives, revealing that this compound exhibited competitive reaction rates compared to other amino acids. This indicates its potential role in developing glycopeptides with tailored biological functions .
- Peptide Nucleic Acids : The incorporation of this compound in peptide nucleic acids has shown promise in creating supramolecular structures that can interact with nucleic acids, potentially leading to novel therapeutic strategies .
Comparative Analysis
The following table summarizes the relative reaction rates of various amino acids including this compound in peptide synthesis:
Amino Acid | Relative Reaction Rate (AA/Thr) |
---|---|
Fmoc-Thr(Trt)-OH | 1 |
Fmoc-D-Thr(Ac 3GalNAcα)-OH | 0.90 ± 0.02 |
Fmoc-Thr(Ac 3GlcNAcβ)-OH | 2.62 ± 0.06 |
Fmoc-D-Thr(Ac 3GlcNAcβ)-OH | 1.01 ± 0.04 |
This data highlights the competitive nature of this compound in reactions compared to other derivatives, indicating its viability as a building block in peptide synthesis .
Properties
CAS No. |
118609-38-4 |
---|---|
Molecular Formula |
C19H19NO5 |
Molecular Weight |
341.36 |
Origin of Product |
United States |
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